4-Benzoylphenyl 4-chlorobenzoate
Description
Properties
Molecular Formula |
C20H13ClO3 |
|---|---|
Molecular Weight |
336.8g/mol |
IUPAC Name |
(4-benzoylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C20H13ClO3/c21-17-10-6-16(7-11-17)20(23)24-18-12-8-15(9-13-18)19(22)14-4-2-1-3-5-14/h1-13H |
InChI Key |
OCKXYZYCERVAIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 4-chlorobenzoic acid, which is structurally related to 4-benzoylphenyl 4-chlorobenzoate, have shown promising antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Antitumor Activity
Compounds similar to this compound have been evaluated for their cytotoxic effects against cancer cell lines. For instance, benzothiazole derivatives have shown significant antitumor activity, with some exhibiting GI50 values as low as 0.1 µM against melanoma cell lines. This indicates that modifications to the benzothiazole structure can enhance antitumor efficacy.
Case Study: Antitumor Efficacy Assessment
In a controlled study involving murine models, administration of related compounds resulted in a notable reduction in tumor size compared to control groups. Histological examinations revealed increased apoptosis in treated tumors, suggesting that these compounds effectively target cancer cell survival mechanisms.
Materials Science Applications
Liquid Crystal Formation
The compound has been explored for its potential use in liquid crystal technologies. Research has shown that specific derivatives can form liquid crystalline phases, which are essential for developing advanced materials for displays and other optical applications. The synthesis and characterization of such compounds often involve thermodynamic analyses to understand their properties better .
Environmental Applications
Biodegradation Studies
The environmental impact of chlorinated compounds like this compound is an area of active research. Studies on the biodegradation of related compounds indicate that certain bacterial strains can utilize these compounds as carbon sources, leading to complete mineralization. For example, Arthrobacter sp. has been identified as capable of degrading 4-chlorobenzoate, which could inform bioremediation strategies for contaminated environments .
Data Tables
Comparison with Similar Compounds
The following analysis compares 4-benzoylphenyl 4-chlorobenzoate (hypothetical structure) with structurally related 4-chlorobenzoate derivatives, focusing on synthesis, physicochemical properties, biological activity, and enzymatic interactions.
Key Observations :
- Chlorine substituent: Enhances reactivity in amidation and esterification reactions due to its electron-withdrawing nature. For example, vinyl 4-chlorobenzoate reacts more efficiently in amidation than non-chlorinated analogs .
- Synthetic yields : High yields (e.g., 88% for coumarin derivatives) are achievable under mild conditions, emphasizing the versatility of 4-chlorobenzoyl chloride in ester synthesis .
Table: Enzymatic Interactions of 4-Chlorobenzoate Derivatives
Physicochemical Properties
Spectroscopic Features :
Solubility and Stability :
- Chlorine and nitro groups reduce aqueous solubility but enhance thermal stability. For example, 4-nitrophenyl 4-chlorobenzoate is highly crystalline and stable under ambient conditions .
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 4-chlorobenzoyl chloride reacts with diphenylmethane in a dichloromethane solvent at 0–5°C, catalyzed by aluminum chloride (AlCl₃). The electrophilic acylium ion generated by the interaction of the acyl chloride and AlCl₃ attacks the para position of diphenylmethane, forming 4,4'-bis(4-chlorobenzoyl)diphenylmethane as an intermediate. Subsequent oxidation with molecular oxygen at 50–90°C yields the final product.
Key Parameters:
Yield Optimization
The oxidation step is critical for achieving high purity. Patent data suggest that maintaining a pH of 3–5 during oxidation minimizes side reactions, improving yields to ~75%. Recrystallization from ethanol further enhances purity.
Schotten-Baumann Esterification
The Schotten-Baumann method offers a milder alternative for ester synthesis, avoiding harsh Lewis acids. Here, 4-chlorobenzoic acid is activated as its acyl chloride and reacted with 4-benzoylphenol under basic conditions.
Reaction Protocol
-
Acyl Chloride Formation: 4-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in toluene under reflux (40–90°C) to generate 4-chlorobenzoyl chloride.
-
Esterification: The acyl chloride is added dropwise to a solution of 4-benzoylphenol and sodium hydroxide (NaOH) in water, forming the ester via nucleophilic acyl substitution.
Key Parameters:
Advantages and Limitations
This method achieves yields of 60–70% with minimal byproducts. However, the hygroscopic nature of 4-chlorobenzoyl chloride necessitates anhydrous conditions, complicating scalability.
Coupling Agent-Mediated Synthesis
Carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) enable ester formation under neutral conditions, ideal for acid- or base-sensitive substrates.
Procedure
-
Activation: 4-Chlorobenzoic acid is dissolved in dimethylformamide (DMF) with DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Coupling: 4-Benzoylphenol is added, and the mixture is stirred at room temperature for 12–24 hours.
Key Parameters:
Comparative Analysis
While this method avoids extreme temperatures, the cost of coupling agents and the need for chromatography limit industrial applicability.
Oxidative Methods from Ketone Intermediates
A two-step synthesis involving ketone formation followed by oxidation is documented in patents for related compounds.
Synthesis of 4-Metaphenoxy Acetophenone
Phenyl ether undergoes acylation with acetyl chloride in dichloromethane at 0–5°C, catalyzed by AlCl₃, to yield 4-metaphenoxy acetophenone.
Oxidation to Carboxylic Acid
The ketone is oxidized using potassium hypochlorite in methanol at 50–90°C, followed by acidification to isolate 4-phenoxy benzoic acid.
Final Esterification
The acid is converted to its acyl chloride and reacted with 4-benzoylphenol via methods described in Section 2.
Yield Profile:
Comparative Evaluation of Methods
| Method | Catalyst | Temperature Range | Yield | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | 0–90°C | 75% | High |
| Schotten-Baumann | NaOH | 0–25°C | 70% | Moderate |
| Coupling Agents | DCC/DMAP | 20–25°C | 65% | Low |
| Oxidative Pathway | AlCl₃/KClO | 50–90°C | 60% | Moderate |
Key Observations:
Q & A
Q. What enzymatic pathways are central to microbial degradation of 4-chlorobenzoate derivatives?
The degradation of 4-chlorobenzoate derivatives involves sequential enzymatic steps:
- Activation : 4-Chlorobenzoate:CoA ligase (CBL) catalyzes ATP-dependent thioesterification, forming 4-chlorobenzoyl-CoA .
- Dehalogenation : 4-Chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7) replaces the chlorine atom with a hydroxyl group, yielding 4-hydroxybenzoyl-CoA .
- Ring Cleavage : 4-Hydroxybenzoyl-CoA thioesterase (EC 3.1.2.23) hydrolyzes the thioester, enabling protocatechuate-mediated meta- or ortho-cleavage pathways . Key organisms include Arthrobacter sp. TM-1 and Pseudomonas cepacia P166 .
Q. How can researchers optimize microbial degradation efficiency in lab settings?
- Strain Adaptation : Use continuous culture and sequential subculturing to enhance degradation rates (e.g., Arthrobacter sp. TM-1 reduced doubling time from 50 to 1.6 hours) .
- Cofactor Optimization : Mn²⁺ supplementation boosts dehalogenase activity, while anaerobic conditions mitigate oxygen inhibition .
- Fed-Batch Systems : Acclimated biomass increases degradation rates compared to unacclimated systems .
Q. What analytical methods are critical for identifying degradation intermediates?
- Chromatography : HPLC or GC-MS to separate metabolites like 4-chlorocatechol and 5-chloro-2-hydroxymuconate .
- Isotopic Tracing : ¹³C-labeled substrates track carbon flux through pathways .
- Enzyme Assays : Bradford protein quantification and spectrophotometric monitoring of dehalogenase activity (e.g., chloride ion detection) .
Advanced Research Questions
Q. How does structural plasticity of 4-chlorobenzoate:CoA ligase (CBL) enable substrate engineering?
- Residue Truncation : Truncating Ile303 in the substrate-binding pocket reduces steric hindrance, enhancing 3,4-dichlorobenzoate catalysis by ~100-fold .
- Combinatorial Mutagenesis : F184W/I303A/V209T mutations reshape the binding pocket, improving catalytic efficiency for non-native substrates (e.g., 3-chlorobenzoate) .
- Structural Validation : X-ray crystallography confirms productive substrate positioning in mutant enzymes .
Q. What experimental strategies resolve contradictions in meta- versus ortho-cleavage pathways?
- Metabolite Profiling : LC-MS/MS distinguishes intermediates (e.g., meta-cleavage yields 5-chloro-2-hydroxymuconate; ortho pathways produce distinct byproducts) .
- Gene Knockout Studies : Disrupting xylD or nahG genes in Pseudomonas sp. B13 clarifies pathway dependencies .
- Oxygen Sensitivity Tests : Meta-cleavage dominates under aerobic conditions, while anaerobic setups favor alternative routes .
Q. How can rational design improve dehalogenase activity for polychlorinated substrates?
- Substrate Docking Simulations : Identify steric clashes in the active site (e.g., 3,4-dichlorobenzoate binding in CBL mutants) .
- Directed Evolution : Screen mutant libraries for enhanced activity using high-throughput chloride ion assays .
- Thermostability Engineering : Stabilize enzyme variants via disulfide bridge introduction (e.g., CBL mutants with Tₘ increases >10°C) .
Q. What are the challenges in scaling lab-optimized degradation pathways to environmental systems?
- Community Dynamics : Synthetic consortia (e.g., Arthrobacter + Pseudomonas) improve pathway completeness .
- Bioavailability : Surfactants or co-solvents enhance substrate uptake in hydrophobic environments .
- Regulatory Constraints : Monitor horizontal gene transfer risks when deploying engineered strains .
Methodological Guidelines
Designing Kinetic Studies for Chlorobenzoate-Modifying Enzymes
- Initial Rate Measurements : Use stopped-flow spectroscopy to capture rapid CoA-thioester formation .
- Inhibition Assays : Test dissolved oxygen effects on dehalogenase activity via anaerobic chambers .
- Substrate Saturation Curves : Fit data to Michaelis-Menten models to compare wild-type and mutant enzymes (e.g., Kₘ reductions in I303A CBL) .
Validating Non-Productive Substrate Binding in Engineered Enzymes
Addressing Discrepancies in Pathway Elucidation Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
